Cis-2-Iodocyclopropanecarboxylic acid has the molecular formula C4H5IO2 and a molecular weight of 211.99 g/mol. It is characterized by the presence of an iodine atom attached to a cyclopropane ring, which contributes to its unique chemical properties. The compound's structure allows for distinct reactivity patterns compared to other halogenated cyclopropanecarboxylic acids .
There is no current research documenting a specific mechanism of action for cis-2-iodocyclopropanecarboxylic acid. Given its use as a synthetic intermediate, it likely doesn't possess any inherent biological activity.
As with any organic molecule, it is prudent to handle cis-2-iodocyclopropanecarboxylic acid with care in a laboratory setting. Specific hazard information is not available, but potential concerns based on its functional groups include:
Always consult a safety data sheet (SDS) before handling this or any unknown compound.
Information on cis-2-iodocyclopropanecarboxylic acid is limited. Future research could explore:
The products formed depend on the specific reagents and conditions used during these reactions.
Several methods have been reported for the synthesis of cis-2-Iodocyclopropanecarboxylic acid:
These synthetic routes can be optimized for larger-scale industrial applications.
Cis-2-Iodocyclopropanecarboxylic acid serves various purposes in scientific research:
Cis-2-Iodocyclopropanecarboxylic acid can be compared with several related compounds:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
Cyclopropanecarboxylic Acid | No halogen | Basic structure without halogen substitution |
2-Bromocyclopropanecarboxylic Acid | Bromine instead of iodine | Different reactivity profile due to bromine |
2-Chlorocyclopropanecarboxylic Acid | Chlorine instead of iodine | Similar applications but distinct chemical properties |
Cis-2-Iodocyclopropanecarboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated and chlorinated counterparts. This unique feature allows for specific applications in organic synthesis and biological research that are not achievable with other similar compounds .